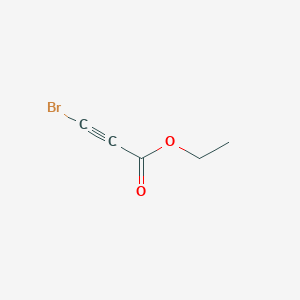

Ethyl 3-bromopropiolate

CAS No.: 41658-03-1

Cat. No.: VC3797628

Molecular Formula: C5H5BrO2

Molecular Weight: 177 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41658-03-1 |

|---|---|

| Molecular Formula | C5H5BrO2 |

| Molecular Weight | 177 g/mol |

| IUPAC Name | ethyl 3-bromoprop-2-ynoate |

| Standard InChI | InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |

| Standard InChI Key | DCZXXLMBYWALCP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C#CBr |

| Canonical SMILES | CCOC(=O)C#CBr |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 3-bromopropionate consists of a three-carbon chain with a bromine atom at the β-position and an ethyl ester group at the terminal carboxylate. The IUPAC name, ethyl 3-bromopropanoate, reflects this structure: CCOC(=O)CCBr . Nuclear magnetic resonance (NMR) spectra confirm the deshielding effect of the electron-withdrawing bromine atom, which influences the compound’s reactivity in alkylation and esterification reactions .

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) analysis reveals key absorption bands:

-

C=O stretch: 1735–1745 cm⁻¹ (ester carbonyl)

-

C-Br stretch: 550–600 cm⁻¹

These spectral features align with purity specifications from Thermo Scientific Chemicals, which mandate ≥98.5% purity by gas chromatography .

Synthetic Methodologies

Conventional Esterification

-

Equilibrium constraints requiring excess alcohol

-

Corrosive byproducts complicating purification

Advanced One-Pot Synthesis

A 2025 Chinese patent (CN111253255A) details an optimized approach using acrylate derivatives :

Reaction Mechanism:

-

Michael Addition: Acetyl bromide reacts with ethyl acrylate’s α,β-unsaturated system

-

Esterification: In situ formation of the propionate ester

Procedure:

-

Charge: 1 mol ethyl acrylate, 5 mol ethanol, 1.1 mol acetyl bromide

-

Add 0.5 wt% hydroquinone inhibitor to prevent polymerization

-

React at 55°C for 1 hour post-bromide addition

Advantages:

-

98% atom economy vs. 82% in traditional methods

-

Recyclable solvent (ethanol) and byproduct (ethyl acetate)

Physicochemical Properties

Thermodynamic Parameters

Solubility Profile

The compound exhibits:

-

Complete miscibility with ethanol, chloroform, and benzene

-

Limited water solubility (2.1 g/100 mL at 25°C) due to the nonpolar ethyl group

-

Partition coefficient (LogP) of 1.82, indicating moderate lipophilicity

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl 3-bromopropionate serves as a key precursor in synthesizing:

-

(3,4-Dimethoxyphenyl)-5-oxopentanoic acid: A potential antidiabetic agent

-

β-Lactam antibiotics: Via Staudinger ketene-imine cycloadditions

-

Anticancer prodrugs: Bromine’s leaving group capability enables targeted drug delivery

Polymer Chemistry

The bromine moiety participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume